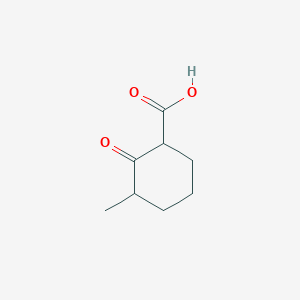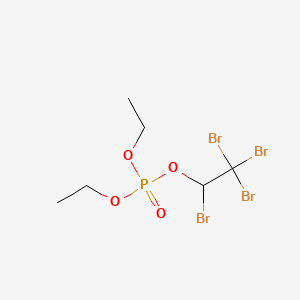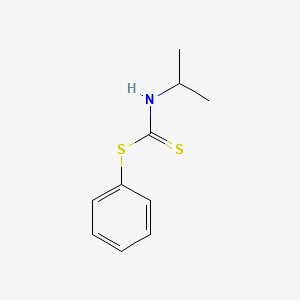methanone CAS No. 43221-41-6](/img/structure/B14651417.png)
[2,4-Dihydroxy-5-(1-phenylethyl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone: is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light, making them valuable in products such as sunscreens, plastics, and coatings. This particular compound is characterized by the presence of two hydroxyl groups and a phenyl group attached to a central benzophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone typically involves the condensation of 2,4-dihydroxybenzophenone with 1-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone can undergo oxidation to form quinones.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone is used as a starting material for the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also be investigated for its interactions with biological macromolecules.
Medicine: In medicine, derivatives of benzophenones, including 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone, are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Industrially, this compound is used in the formulation of sunscreens and UV-protective coatings due to its ability to absorb ultraviolet light.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone involves its ability to absorb ultraviolet light, which prevents the penetration of harmful UV radiation. The hydroxyl groups can also participate in redox reactions, contributing to its antioxidant properties. The compound may interact with cellular components, protecting them from oxidative damage.
Comparison with Similar Compounds
Benzophenone: The parent compound with similar UV-absorbing properties.
2,4-Dihydroxybenzophenone: A simpler derivative with two hydroxyl groups.
4-Hydroxybenzophenone: Another derivative with a single hydroxyl group.
Uniqueness: 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone is unique due to the presence of the 1-phenylethyl group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its solubility and interaction with other molecules compared to simpler benzophenone derivatives.
Properties
CAS No. |
43221-41-6 |
|---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[2,4-dihydroxy-5-(1-phenylethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H18O3/c1-14(15-8-4-2-5-9-15)17-12-18(20(23)13-19(17)22)21(24)16-10-6-3-7-11-16/h2-14,22-23H,1H3 |
InChI Key |
KJPQKOQUWIVRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)








